2-(4-Bromophenyl)oxirane CAS number and properties
2-(4-Bromophenyl)oxirane CAS number and properties
An In-depth Technical Guide to 2-(4-Bromophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Bromophenyl)oxirane, also known as 4-bromostyrene (B1200502) oxide, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, incorporating both a reactive epoxide ring and a synthetically adaptable brominated aromatic ring, makes it a valuable building block for the construction of complex molecular architectures. This document provides a comprehensive overview of its chemical and physical properties, safety and handling information, spectroscopic data, and its applications as a synthetic intermediate, particularly in the context of drug discovery and development.
Chemical Identity and Properties
2-(4-Bromophenyl)oxirane is a solid at room temperature, appearing as white to yellow low melting mass or crystals.[1] Its fundamental identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 32017-76-8 | [2][3][4] |
| Molecular Formula | C₈H₇BrO | [2][4] |
| Molecular Weight | 199.04 g/mol | [3][4] |
| IUPAC Name | 2-(4-bromophenyl)oxirane | [4] |
| Synonyms | 4-Bromostyrene oxide, p-Bromostyrene oxide | [1] |
| InChI Key | NNINSLOEPXEZOZ-UHFFFAOYSA-N | [1][4] |
| SMILES | C1C(O1)C2=CC=C(C=C2)Br | [4] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 26-29 °C (lit.) | [1][3][5] |
| Boiling Point | 91-93 °C / 2 mmHg (lit.) | [1][3][5] |
| Density | 1.5 g/cm³ (estimate) | [1][5] |
| Flash Point | 38.89 °C (102.0 °F) - closed cup | [1][3][5] |
| Refractive Index | 1.5460 (estimate) | [1][5] |
| Water Solubility | Insoluble | [1][5] |
| Appearance | White to yellow low melting mass or crystals | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 2-(4-Bromophenyl)oxirane.
Table 3: Spectroscopic Information
| Technique | Data Reference |
| ¹H NMR | [4] |
| ¹³C NMR | [4][6] |
| Mass Spectrometry (GC-MS) | [4] |
| Infrared (IR) Spectroscopy | [4] |
| Raman Spectroscopy | [4] |
Detailed spectral data can be accessed through publicly available databases such as PubChem and SpectraBase.[4][6]
Synthesis and Reactivity
The synthesis of 2-(4-bromophenyl)oxirane typically involves the epoxidation of 4-bromostyrene. This transformation can be achieved using various oxidizing agents. A general workflow for this synthesis is depicted below.
The reactivity of this compound is dominated by two key features: the electrophilic oxirane ring and the phenyl bromide moiety. The epoxide is susceptible to ring-opening reactions by a wide range of nucleophiles, providing a facile route to substituted 2-amino-1-phenylethanol (B123470) derivatives, which are common structural motifs in pharmaceuticals. The carbon-bromine bond allows for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents on the aromatic ring.[7]
Experimental Protocols
General Epoxidation of 4-Bromostyrene
This protocol is a generalized procedure based on common epoxidation methods.
-
Materials: 4-bromostyrene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (B109758) (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite (B76179) solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 4-bromostyrene in DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-(4-bromophenyl)oxirane by column chromatography on silica (B1680970) gel.
-
Nucleophilic Ring-Opening of the Oxirane
This protocol outlines a general procedure for the reaction with an amine nucleophile.
-
Materials: 2-(4-bromophenyl)oxirane, a primary or secondary amine, a suitable solvent (e.g., methanol, ethanol, or isopropanol).
-
Procedure:
-
Dissolve 2-(4-bromophenyl)oxirane in the chosen solvent in a reaction vessel.
-
Add the amine (typically 1.1 to 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude amino alcohol can be purified by crystallization or column chromatography.
-
Applications in Drug Discovery
The oxirane moiety is a key structural element in many biologically active compounds and serves as a versatile precursor in medicinal chemistry.[8][9] 2-(4-Bromophenyl)oxirane is a valuable building block for creating libraries of compounds for high-throughput screening.[10] The presence of the bromo-substituent provides a handle for late-stage functionalization, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). Its derivatives have potential applications in developing agents for various therapeutic areas.
Safety and Handling
2-(4-Bromophenyl)oxirane is a flammable liquid and vapor and is harmful if swallowed.[4][11] It is also suspected of causing genetic defects.[4]
Table 4: GHS Hazard Information
| Pictograms | |
| Signal Word | Warning [3][11] |
| Hazard Statements | H226: Flammable liquid and vapor.[4][11] H302: Harmful if swallowed.[4][11] H341: Suspected of causing genetic defects.[4] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[11][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12] P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[11] P403 + P235: Store in a well-ventilated place. Keep cool.[11][12] |
Handling and Storage: This chemical should be handled in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][13] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[1][11][13] Recommended storage temperature is between 2-8°C.[1][5]
First-Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[11][13]
-
In case of skin contact: Wash off with soap and plenty of water.[11][13]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11][13]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[11][13]
In all cases of exposure, it is advised to consult a physician.[11][13]
References
- 1. 2-(4-BROMOPHENYL)OXIRANE | 32017-76-8 [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(4-溴苯基)环氧乙烷 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-(4-Bromophenyl)oxirane | C8H7BrO | CID 119460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 32017-76-8 CAS MSDS (2-(4-BROMOPHENYL)OXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-(4-Bromophenyl)oxirane (96%) - Amerigo Scientific [amerigoscientific.com]
- 11. Page loading... [wap.guidechem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
